molecular formula C6H6Cl2N2 B1267383 2-Amino-3,5-dichloro-4-methylpyridine CAS No. 31430-47-4

2-Amino-3,5-dichloro-4-methylpyridine

Cat. No. B1267383
CAS RN: 31430-47-4
M. Wt: 177.03 g/mol
InChI Key: KARIRGBBCOCBGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives, including 2-Amino-3,5-dichloro-4-methylpyridine, often involves multi-step reactions characterized by condensation, cyclization, chlorination, hydrolysis, and sometimes specific reactions like the Hoffmann rearrangement. For instance, an improved and commercially valuable process developed for the scalable synthesis of a related compound, 2-chloro-3-amino-4-methylpyridine (CAPIC), demonstrates the complexity and efficiency of these synthetic routes, featuring condensation starting from 4,4-dimethoxyl-2-butanone and cyanoacetamide, with a total yield of 62.1% (Ge et al., 2011).

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often elucidated using techniques like FT-IR, X-ray diffraction, and NMR spectroscopy. These methods provide insights into the arrangement of atoms within the molecule and the nature of its bonds, contributing to our understanding of the compound's reactivity and properties. For example, the study of crystalline adducts of substituted salicylic acids with 4-aminopyridine reveals the significance of proton transfer and hydrogen bonding in determining molecular structure and stability (Montis & Hursthouse, 2012).

Chemical Reactions and Properties

Pyridine derivatives undergo various chemical reactions, including N-alkylation, oxidation, and formation of complexes with metals. These reactions not only modify the chemical properties of the pyridine molecule but also enhance its utility in different chemical and pharmaceutical applications. The reactivity towards specific reagents, like methyl 5-iodopyridine-2-carboximidate, showcases the potential for introducing heavy atoms into specific sites in proteins, highlighting the compound's utility in biochemical research (Riley & Perham, 1973).

Scientific Research Applications

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

    • Application Summary : This research focuses on the experimental results of unexpected aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .
    • Methods of Application : The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .
    • Results : The results showed that the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions allowed for the building of pyrimidine-based compound precursors .
  • Synthesis and application of trifluoromethylpyridines

    • Application Summary : This research provides an overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .
    • Methods of Application : The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Safety And Hazards

The safety and hazards of 2-Amino-3,5-dichloro-4-methylpyridine are not explicitly stated in the available resources .

Future Directions

The future directions of 2-Amino-3,5-dichloro-4-methylpyridine are not explicitly stated in the available resources .

properties

IUPAC Name

3,5-dichloro-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARIRGBBCOCBGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10312363
Record name 2-Amino-3,5-dichloro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,5-dichloro-4-methylpyridine

CAS RN

31430-47-4
Record name 2-Amino-3,5-dichloro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3,5-dichloro-4-methylpyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Preparation of 2-Amino-3,5-dichloro-4,6-dimethylpyridine can be as described for 2-Amino-3,5-dichloro-4,6-methylpyridine but with 2-amino-4,6-dimethylpyridine as a starting material.
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